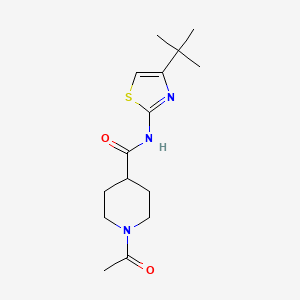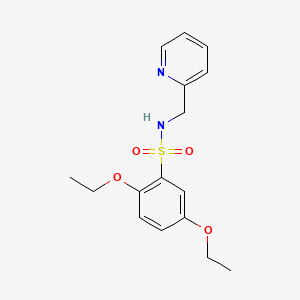
2-(5-chloro-2-methoxyphenyl)-5,6-dimethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-methoxyphenyl)-5,6-dimethylisoindoline is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMI, and it has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of CMI is not fully understood. However, studies have shown that CMI inhibits the activity of certain enzymes and proteins in the body, which are involved in various biological processes. For example, CMI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CMI has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. CMI has also been found to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMI in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one limitation of using CMI is its potential toxicity. Like many chemical compounds, CMI can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CMI. One area of interest is the development of new therapeutic applications for CMI. For example, CMI may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthesis methods for CMI, which could improve its availability for research and potential clinical use. Finally, further studies are needed to fully understand the mechanism of action of CMI and its potential toxicity, which will be important for determining its safety and efficacy in future clinical trials.
Conclusion:
In conclusion, 2-(5-chloro-2-methoxyphenyl)-5,6-dimethylisoindoline is a chemical compound that has shown great potential in scientific research. Its ability to selectively inhibit the activity of certain enzymes and proteins makes it a useful tool for studying various biological processes. CMI has also been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. While there are still many unanswered questions about the mechanism of action and potential toxicity of CMI, it is clear that this compound has a promising future in scientific research.
Synthesis Methods
The synthesis of CMI involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,3-dimethyl-1,3-butadiene in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions to yield the final product, 2-(5-chloro-2-methoxyphenyl)-5,6-dimethylisoindoline.
Scientific Research Applications
CMI has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. CMI has also been investigated for its potential use as a diagnostic tool for detecting cancer and other diseases.
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-6-13-9-19(10-14(13)7-12(11)2)16-8-15(18)4-5-17(16)20-3/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNVZRKVJGMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=C(C=CC(=C3)Cl)OC)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)

![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)


![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)